Scientific Field: Supramolecular Chemistry
Application Summary: The research involves the synthesis of supramolecular assemblies using 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 4-amino-2-chloropyridine as coformers for cocrystallization.
Methods of Application: The coformers were treated together to afford a cocrystal and molecular salts. The existence of supramolecular assemblies was further reproduced using DFT calculations.
Results or Outcomes: The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail. The biological activities of the resultant compounds are moderate.
Scientific Field: Organic Chemistry
Application Summary: 4-Amino-3-chlorobenzoic Acid is used as a reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives.
Scientific Field: Biochemistry
Application Summary: Aminobenzoic acid compounds, such as 4-Amino-3-chlorobenzoic acid, are used as hypochlorous acid (HOCl) traps for activated neutrophils.
Scientific Field: Environmental Chemistry
Application Summary: 4-Amino-3-chlorobenzoic acid can be degraded by certain bacteria, such as Cupriavidus necator JMP134.
4-Amino-3-chlorobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 171.58 g/mol. It features an amino group () and a chlorobenzoic acid structure, where a chlorine atom is positioned at the meta position relative to the carboxylic acid group. This compound is characterized by its white crystalline appearance and is soluble in water, ethanol, and other polar solvents. It is often used in various
For instance, when reacted with thionyl chloride, it can form the corresponding acid chloride, which can then be further reacted with amines or alcohols .
4-Amino-3-chlorobenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and as a precursor in the synthesis of pharmaceuticals. Its structural similarity to other bioactive compounds allows it to interact with biological targets, potentially affecting cellular pathways. Some studies suggest it may have antimicrobial properties, although more research is needed to fully elucidate its biological mechanisms .
Several methods exist for synthesizing 4-amino-3-chlorobenzoic acid:
4-Amino-3-chlorobenzoic acid is utilized in various fields:
Its unique functional groups make it valuable for creating derivatives that may have enhanced biological activity or different properties .
Interaction studies involving 4-amino-3-chlorobenzoic acid often focus on its reactivity with other compounds and its biological interactions. For example, research has indicated that it can interact with various enzymes and receptors due to its amino group, which may facilitate hydrogen bonding and other non-covalent interactions. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .
Several compounds share structural similarities with 4-amino-3-chlorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Amino-4-chlorobenzoic acid | 0.96 | |
Methyl 3-amino-4-chlorobenzoate | 0.93 | |
4-Amino-3,5-dichlorobenzoic acid | 0.90 | |
4-Aminobenzoic acid | 0.85 |
These compounds are unique due to variations in their functional groups or substituents, which can significantly influence their chemical reactivity and biological activity. For instance, the presence of additional chlorine atoms or different functional groups can alter their solubility and interaction profiles .
Irritant